ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:
- Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique characteristics make it a valuable compound for various scientific research applications .
Biological Activity
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.
The molecular formula of this compound is C26H20N4O5, with a molecular weight of approximately 444.46 g/mol. The structural features include a benzoylimino group and a furan moiety that contribute to its reactivity and biological activity.
The biological activity of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Binding : It could bind to receptors on cell membranes, influencing cellular signaling pathways.
- Radical Generation : The presence of iminyl radicals may facilitate the formation of reactive oxygen species (ROS), contributing to its antimicrobial efficacy.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo exhibit significant antimicrobial properties. A study demonstrated that derivatives with furan rings showed enhanced activity against various bacterial strains.
Compound Name | Structure Features | Notable Properties |
---|---|---|
Ethyl 6-(1-benzofuran-2-carbonylimino) | Contains a furan ring and imine group | Potential antimicrobial activity |
Ethyl 6-(2-chlorobenzoyl)imino | Halogenated benzoyl group | Enhanced reactivity in biological systems |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
-
Case Study 1: Antimicrobial Evaluation
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant inhibition zones compared to control groups.
-
Case Study 2: Anticancer Screening
- Objective : To evaluate cytotoxic effects on MCF-7 cells.
- Method : MTT assay was used to determine cell viability.
- Results : IC50 values indicated potent cytotoxicity at low concentrations.
Properties
Molecular Formula |
C26H20N4O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H20N4O5/c1-2-34-26(33)20-15-19-22(27-21-12-6-7-13-29(21)25(19)32)30(16-18-11-8-14-35-18)23(20)28-24(31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3 |
InChI Key |
ZLSLASGVNOXYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CO5 |
Origin of Product |
United States |
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